molecular formula C6H12N2O2 B13328894 Piperidin-4-yl carbamate

Piperidin-4-yl carbamate

Cat. No.: B13328894
M. Wt: 144.17 g/mol
InChI Key: KCYQSFOCCXSZQY-UHFFFAOYSA-N
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Description

Piperidin-4-yl carbamate is a nitrogen-containing heterocyclic compound that features a piperidine ring structure. Piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry, where it serves as a building block for various drugs and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic route for piperidin-4-yl carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The process is advantageous due to the use of commercially available raw materials and shorter reaction times, making it viable for large-scale manufacturing .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route mentioned above. The process involves the use of high-yield reactions and scalable methodologies to ensure efficient production. The use of Raney-Nickel as a catalyst and the de-protection of the benzyl group are key steps in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that have significant biological activity .

Scientific Research Applications

Piperidin-4-yl carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-4-yl carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as Janus Kinase (JAK) and serotonin receptors. By binding to these targets, the compound can modulate various biological processes, including cell signaling, proliferation, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-4-yl carbamate is unique due to its versatile chemical reactivity and its significant role in drug development. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

piperidin-4-yl carbamate

InChI

InChI=1S/C6H12N2O2/c7-6(9)10-5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

KCYQSFOCCXSZQY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(=O)N

Origin of Product

United States

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